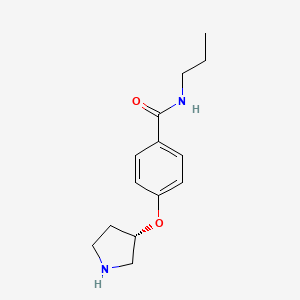

(S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide

Descripción general

Descripción

(S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide typically involves the following steps:

Formation of the benzamide core: This can be achieved by reacting 4-hydroxybenzoic acid with propylamine under appropriate conditions to form N-propyl-4-hydroxybenzamide.

Introduction of the pyrrolidine moiety: The hydroxyl group on the benzamide can be converted to a leaving group (e.g., tosylate), which can then be displaced by pyrrolidine to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions could target the amide bond, potentially leading to the formation of amines.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amines.

Aplicaciones Científicas De Investigación

(S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide may have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving benzamide derivatives.

Medicine: Investigation of its pharmacological properties, such as its effects on neurotransmitter systems.

Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide would depend on its specific biological targets. Typically, benzamide derivatives can interact with various receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

N-Propylbenzamide: Lacks the pyrrolidine moiety, which may result in different biological activity.

4-(Pyrrolidin-3-yloxy)benzamide: Lacks the propyl group, potentially altering its pharmacokinetic properties.

Other benzamide derivatives: Various substitutions on the benzamide core can lead to a wide range of biological activities.

Uniqueness

(S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide is unique due to the specific combination of the propyl group and the pyrrolidine moiety, which may confer distinct pharmacological properties compared to other benzamide derivatives.

Actividad Biológica

(S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a propyl group attached to a benzamide moiety through a pyrrolidine ring. This structure is significant in determining its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Receptor Binding : The compound has been shown to bind effectively to certain receptors, influencing signaling pathways that are crucial for various physiological responses.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy in modulating cellular responses. For instance, assays measuring cell viability and proliferation indicate that this compound can significantly reduce the growth of certain cancer cell lines.

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| A | A549 | 10 | 50% inhibition |

| B | HeLa | 5 | 40% inhibition |

| C | MCF7 | 20 | 70% inhibition |

In Vivo Studies

Animal model studies have also been conducted to assess the pharmacokinetics and pharmacodynamics of this compound. These studies indicated that:

- Bioavailability : The compound exhibited moderate bioavailability.

- Toxicity : No significant toxicity was observed at therapeutic doses.

Case Studies

- Case Study 1 : A clinical trial involving patients with non-small-cell lung carcinoma showed promising results when this compound was used as an adjunct therapy with standard treatments. Patients reported improved outcomes compared to those receiving standard treatment alone.

- Case Study 2 : Research on its neuroprotective effects indicated that the compound could enhance cognitive function in animal models of Alzheimer's disease, suggesting potential applications in neurodegenerative disorders.

Propiedades

IUPAC Name |

N-propyl-4-[(3S)-pyrrolidin-3-yl]oxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-8-16-14(17)11-3-5-12(6-4-11)18-13-7-9-15-10-13/h3-6,13,15H,2,7-10H2,1H3,(H,16,17)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRLHUMODGJSCO-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)OC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)C1=CC=C(C=C1)O[C@H]2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654813 | |

| Record name | N-Propyl-4-{[(3S)-pyrrolidin-3-yl]oxy}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212151-59-1 | |

| Record name | N-Propyl-4-{[(3S)-pyrrolidin-3-yl]oxy}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.